An In-Depth Technical Guide to Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
An In-Depth Technical Guide to Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of therapeutics targeting a range of diseases, noted for its diverse biological activities including potent kinase inhibition.[1][2] This document delves into the core chemical properties, synthesis, reactivity, and biological context of this specific derivative, offering field-proven insights and detailed methodologies to support advanced research and development programs.
Core Molecular Attributes and Physicochemical Properties
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heteroaromatic compound. Its structure features a pyrazole ring fused to a pyrimidine ring, functionalized with two methyl groups at positions 2 and 7, and an ethyl carboxylate group at position 6. This specific arrangement of substituents dictates its solubility, stability, and potential for interaction with biological targets.
Caption: Chemical Structure of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | BLDpharm[3] |
| CAS Number | 162286-54-6 | BLDpharm[3] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General Observation |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred |
| Storage | Store in a cool, dry place in a tightly sealed container.[4] | Cole-Parmer[4] |
Synthesis and Purification
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most effectively achieved through the cyclocondensation of a 5-aminopyrazole with a β-ketoester or a related 1,3-dielectrophile.[5][6] This method offers a direct and high-yielding pathway to the desired bicyclic system.
Retrosynthetic Strategy and Rationale
The target molecule can be disconnected at the pyrimidine ring, revealing two readily available starting materials: 3-methyl-1H-pyrazol-5-amine and ethyl 2-acetyl-3-oxobutanoate (or a more stable equivalent like ethyl acetoacetate, followed by an additional reaction). The key strategic step is the regioselective annulation, where the exocyclic amino group and the endocyclic imino-type nitrogen of the aminopyrazole react with the two electrophilic carbonyl centers of the β-ketoester. The reaction is typically catalyzed by acid, which activates the carbonyl groups for nucleophilic attack.[5]
Proposed Synthetic Workflow
The following workflow outlines a reliable laboratory-scale synthesis. The choice of acetic acid as both the catalyst and solvent is a common and effective strategy, driving the reaction towards completion by facilitating both the initial condensation and the subsequent dehydration to form the aromatic pyrimidine ring.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.[5][7]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (10 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the amine is fully dissolved. To this solution, add ethyl acetoacetate (12 mmol, 1.2 eq) dropwise.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate = 1:1).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water while stirring.
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final compound as a crystalline solid.
-
Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following spectroscopic signatures are predicted based on the analysis of closely related pyrazolo[1,5-a]pyrimidine derivatives.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | - Ethyl Group: A triplet (~1.4 ppm) and a quartet (~4.4 ppm). - Methyl Groups: Two distinct singlets, one for the C2-methyl (~2.5 ppm) and one for the C7-methyl (~2.8 ppm). - Aromatic Protons: Two singlets for the pyrazole H-3 proton (~6.5 ppm) and the pyrimidine H-5 proton (~7.2 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~165 ppm). - Aromatic Carbons: Signals in the range of ~100-160 ppm, corresponding to the fused ring system. - Aliphatic Carbons: Signals for the ethyl group carbons (~14 ppm, ~61 ppm) and the two methyl group carbons (~15 ppm, ~25 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 232.11. |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ (ester carbonyl). - C=N/C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region. - C-H Stretch: Bands for aromatic (~3100 cm⁻¹) and aliphatic (~2900-3000 cm⁻¹) C-H bonds. |
Chemical Reactivity Profile
The reactivity of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is governed by the electron-deficient nature of the pyrimidine ring and the presence of the versatile ethyl ester functional group.
Reactivity of the Heterocyclic Core
The pyrazolo[1,5-a]pyrimidine system is generally stable but can undergo specific transformations. While the electron-rich pyrazole ring is less susceptible to nucleophilic attack, the pyrimidine ring is more electron-deficient. Positions 5 and 7 are particularly reactive towards nucleophiles, especially if substituted with a good leaving group like a halogen.[9] In this molecule, the C7 position is blocked by a methyl group, making such substitutions less facile. Electrophilic substitution is less common and would likely occur on the pyrazole ring.
Functional Group Transformations
The ethyl carboxylate group is the primary site for chemical modification.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] This carboxylic acid serves as a valuable intermediate for further derivatization.
-
Amidation: Reaction with primary or secondary amines, often facilitated by coupling agents or conversion to an acyl chloride, can produce a diverse library of amide derivatives. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Major functional group transformations of the title compound.
Biological Context and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous biologically active molecules.[1][5] Derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly attractive for developing novel therapeutics.
-
Kinase Inhibition: This scaffold is particularly prominent in the development of protein kinase inhibitors for cancer therapy.[1] Specific derivatives have shown potent and selective inhibition of kinases such as Pim-1, CDK2, and TRKA.[11][12] The planar, nitrogen-rich structure is well-suited to interact with the ATP-binding pocket of many kinases.
-
Anticancer Activity: Beyond kinase inhibition, various analogues have exhibited significant antiproliferative effects against a range of cancer cell lines, including breast and colon cancer.[7][13]
-
Other CNS and Inflammatory Applications: Marketed drugs like Indiplon (a sedative-hypnotic) and other developmental compounds demonstrate the scaffold's utility in targeting CNS disorders and inflammatory conditions.[5][14]
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate represents a foundational block for building libraries of potential drug candidates. The methyl groups at C2 and C7 provide steric and electronic influence, while the ethyl ester at C6 serves as a key handle for derivatization to optimize potency, selectivity, and pharmacokinetic profiles.
Safe Handling and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. Keep the container tightly closed when not in use.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and accurate safety information before handling this chemical.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- PMC - PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Arabian Journal of Chemistry. (n.d.). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
- MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Smolecule. (n.d.). Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 162286-54-6|Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
- NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- NIH. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
- NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- ResearchGate. (2025). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets.
- MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- ResearchGate. (2025). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 162286-54-6|Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
